molecular formula C8H7Cl3N2 B13581984 3,4-dichloro-1H-indol-7-aminehydrochloride

3,4-dichloro-1H-indol-7-aminehydrochloride

Katalognummer: B13581984
Molekulargewicht: 237.5 g/mol
InChI-Schlüssel: COQHJYYVHTXRHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-1H-indol-7-amine hydrochloride: is a chemical compound with the molecular formula C8H6Cl2N2·HCl. It is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in various natural products and pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the indole ring and an amine group at the 7 position, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1H-indol-7-amine hydrochloride typically involves the chlorination of indole derivatives followed by amination. One common method includes the reaction of 3,4-dichloroaniline with isatin under acidic conditions to form the indole ring, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichloro-1H-indol-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,4-dichloro-1H-indol-7-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to natural indole derivatives makes it a valuable tool in biological research .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 3,4-dichloro-1H-indol-7-amine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3,4-dichloro-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    3,4-Dichloro-1H-indole: Similar structure but lacks the amine group at the 7 position.

    1H-Indol-7-amine: Similar structure but lacks the chlorine atoms at the 3 and 4 positions.

    3,4-Dichloroaniline: Similar structure but lacks the indole ring.

Uniqueness: 3,4-Dichloro-1H-indol-7-amine hydrochloride is unique due to the presence of both chlorine atoms and the amine group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C8H7Cl3N2

Molekulargewicht

237.5 g/mol

IUPAC-Name

3,4-dichloro-1H-indol-7-amine;hydrochloride

InChI

InChI=1S/C8H6Cl2N2.ClH/c9-4-1-2-6(11)8-7(4)5(10)3-12-8;/h1-3,12H,11H2;1H

InChI-Schlüssel

COQHJYYVHTXRHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=CNC2=C1N)Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.